molecular formula C8H14N2O B1447263 2-(1H-imidazol-2-yl)-3-methylbutan-2-ol CAS No. 1935299-35-6

2-(1H-imidazol-2-yl)-3-methylbutan-2-ol

Cat. No.: B1447263
CAS No.: 1935299-35-6
M. Wt: 154.21 g/mol
InChI Key: BZKQFJFFKRULEC-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-2-yl)-3-methylbutan-2-ol is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . Its structure features an imidazole heterocycle, a key pharmacophore in medicinal chemistry, linked to a tertiary alcohol with a branched carbon chain . This specific structural motif suggests potential as a valuable synthetic intermediate or a building block in organic and pharmaceutical research . The (2S)-enantiomer of this compound is documented in the PubChem database under CID 124253009 . Researchers may explore its utility in developing novel ligands or as a precursor for synthesizing more complex molecules. As with many specialized biochemical tools, this compound is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and handling procedures should be followed to maintain the integrity of the product.

Properties

CAS No.

1935299-35-6

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-(1H-imidazol-2-yl)-3-methylbutan-2-ol

InChI

InChI=1S/C8H14N2O/c1-6(2)8(3,11)7-9-4-5-10-7/h4-6,11H,1-3H3,(H,9,10)

InChI Key

BZKQFJFFKRULEC-UHFFFAOYSA-N

SMILES

CC(C)C(C)(C1=NC=CN1)O

Canonical SMILES

CC(C)C(C)(C1=NC=CN1)O

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1. Key Properties of Selected Imidazole Derivatives

Compound Name Molecular Weight (g/mol) Key Substituents HOMO-LUMO Gap (eV) Application Reference
This compound ~168.2 Tertiary alcohol, imidazole N/A N/A -
2-(1H-Imidazol-2-yl)-4-phenol ~160.1 Phenol, imidazole 4.88 Adsorption, materials science
PTBIBI ~600.7 Terphenyl, tert-butyl N/A Blue fluorescence emitter
Compound 9 (Morpholine derivative) ~367.4 Morpholine, benzimidazole N/A Pharmaceutical intermediate

Table 2. Adsorption Capacities of Poly-2-(1H-imidazol-2-yl)-4-phenol

Adsorbate Adsorption Capacity (mg/g) Reference
Quinoline 11.7 ± 0.9
Pyrimidine 11.9 ± 0.8
Carbazole 11.3 ± 1.1

Preparation Methods

Synthetic Route Overview

The preparation of 2-(1H-imidazol-2-yl)-3-methylbutan-2-ol generally involves:

  • Formation or derivatization of an imidazole-containing precursor.
  • Introduction of the 3-methylbutan-2-ol side chain through nucleophilic addition or reduction.
  • Purification by chromatographic or crystallization techniques.

Preparation via Reduction of Imidazole-Containing Esters or Aldehydes

A common approach involves starting from an imidazole-substituted ester or aldehyde, followed by reduction to the corresponding alcohol.

Example from Literature:

  • Starting from L-valine, methyl 2-(1H-imidazol-1-yl)-3-methylbutanoate is prepared following established literature protocols.
  • Sodium borohydride (NaBH4) reduction of the ester in ethanol at low temperature (273 K) for 30 minutes, then stirring at 333 K for 20 hours, yields the corresponding alcohol after workup and purification by silica gel chromatography.

This method highlights:

  • Use of mild reducing agent NaBH4.
  • Reaction conditions: ethanol solvent, low temperature initiation, prolonged stirring at elevated temperature.
  • Workup involving extraction with ethyl acetate, drying over sodium sulfate, and chromatographic purification.

Grignard Reagent Addition to Imidazole Aldehydes

Another effective strategy involves the formation of a Grignard reagent from an imidazole derivative, followed by reaction with an aldehyde or electrophile to form the tertiary alcohol.

Patent-Reported Procedure:

  • Preparation of an imidazole Grignard reagent by reaction of imidazole derivatives with isopropylmagnesium chloride in tetrahydrofuran (THF) under argon atmosphere at low temperature (around 10 °C).
  • Subsequent addition of N,N-dimethylformamide (DMF) or other electrophiles in methylene chloride at -5 °C.
  • Stirring the reaction mixture at low temperature followed by warming to room temperature for extended periods (up to 10 hours).
  • Quenching with aqueous ammonium chloride, extraction, washing, drying with anhydrous magnesium sulfate, and concentration.
  • Crystallization from acetone at 0 °C to isolate the product as a solid.

This method emphasizes:

  • Use of organometallic reagents for carbon-carbon bond formation.
  • Strict temperature control to manage reactivity.
  • Multiple purification steps including filtration and recrystallization.

Reduction of Imidazole-2-carboxyaldehyde to (1H-imidazol-2-yl)methanol Analogues

Though focusing on a simpler imidazole alcohol, these procedures provide insight into reduction conditions applicable to imidazole derivatives.

Data Summary from Multiple Sources:

Starting Material Reducing Agent Solvent Temperature Time Yield (%) Notes
1H-imidazole-2-carbaldehyde NaBH4 Methanol 5–20 °C 1–3 hours 45–78 Portion-wise addition, inert atmosphere, purification by silica gel chromatography
2-imidazolecarboxyaldehyde NaBH4 Methanol Room temp 1 hour ~51 Quenched with brine, column chromatography
2-imidazolecarboxyaldehyde NaBH4 Methanol/DCM Room temp 1 hour 45.2 Washed with 5% MeOH in DCM, dried under N2

These reductions demonstrate:

  • Sodium borohydride as a preferred reducing agent for imidazole aldehydes.
  • Mild reaction conditions with moderate to good yields.
  • Importance of inert atmosphere and careful quenching.

Purification and Isolation Techniques

  • Chromatography: Silica gel column chromatography with eluents such as dichloromethane/methanol mixtures is commonly used to purify the alcohol products.
  • Crystallization: Cooling reaction mixtures in acetone or water followed by filtration and washing yields crystalline solids with high purity.
  • Drying: Vacuum drying at moderate temperatures (around 50 °C) under reduced pressure is standard to obtain solid products.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Yield Range (%) Advantages Limitations
NaBH4 Reduction of Esters NaBH4, ethanol, 273–333 K, 20 h 45–78 Mild conditions, good selectivity Long reaction time, moderate yield
Grignard Addition Isopropylmagnesium chloride, THF, DMF, -5 to 20 °C Not specified Efficient C–C bond formation Requires inert atmosphere, sensitive to moisture
NaBH4 Reduction of Aldehydes NaBH4, methanol, 5–20 °C, 1–3 h 45–51 Simple, fast reaction Moderate yields, purification needed
Crystallization & Filtration Acetone or water cooling, vacuum drying High purity product isolation Requires careful temperature control

Research Findings and Notes

  • The Grignard reagent approach allows for the introduction of complex side chains onto the imidazole ring with high regioselectivity, but demands rigorous control of moisture and temperature.
  • Sodium borohydride reductions are versatile and widely used for converting esters or aldehydes to alcohols in imidazole chemistry, with reaction parameters optimized for yield and purity.
  • Purification by chromatography and crystallization is critical to remove side products and obtain analytically pure this compound.
  • The choice of solvent and temperature significantly influences reaction rates and product stability.

Q & A

Q. What are the common synthetic routes for preparing 2-(1H-imidazol-2-yl)-3-methylbutan-2-ol?

The synthesis of imidazole derivatives typically involves condensation reactions between aldehydes, amines, and ketones. For example, a chiral amino alcohol (e.g., phenylalaninol) can react with aldehydes (e.g., nitrobenzaldehyde) and ammonium acetate in methanol under reflux to form imidazole derivatives via cyclization . For this compound, a similar approach could use 3-methylbutan-2-ol derivatives and imidazole precursors. Key steps include:

  • Reagent selection : Use ketones with branched alkyl chains (e.g., 3-methylbutan-2-one) and imidazole-forming agents (e.g., glyoxal and ammonia derivatives).
  • Optimization : Adjust reaction temperature (65–80°C) and solvent polarity (methanol or ethanol) to enhance cyclization efficiency.
  • Purification : Column chromatography (ethyl acetate/ethanol/triethylamine, 10:1:0.1 v/v/v) followed by recrystallization from methanol/diethyl ether .

Q. How is the structural characterization of this compound performed?

X-ray crystallography is the gold standard for resolving imidazole derivatives’ 3D structures. Tools like SHELXL (for refinement) and OLEX2 (for structure solution and visualization) are widely used . Key steps:

  • Crystallization : Slow evaporation of a methanol/diethyl ether solution (1:1 v/v) to obtain single crystals .
  • Data collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 90 K.
  • Refinement : SHELXL refines atomic coordinates against high-resolution data, with hydrogen atoms placed geometrically or located via difference Fourier maps .
  • Validation : Check for intramolecular interactions (e.g., C–H⋯π) and hydrogen-bonding networks (e.g., O–H⋯N) to confirm structural stability .

Q. What initial biological screening assays are relevant for this compound?

Imidazole derivatives are often screened for antimicrobial, antifungal, and anticancer activities. Standard protocols include:

  • Antimicrobial assays : Broth microdilution (MIC determination) against E. coli and S. aureus .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .
  • Biomolecular interaction studies : Fluorescence quenching or surface plasmon resonance (SPR) to assess binding to DNA/proteins .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization requires systematic parameter tuning:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance cyclization vs. protic solvents like methanol .
  • Catalyst screening : Lewis acids (e.g., ZnCl2) or ionic liquids can accelerate imidazole ring formation .
  • Temperature gradients : Microwave-assisted synthesis (100–120°C, 30 min) reduces reaction time vs. conventional heating .
  • Analytical monitoring : Use HPLC-MS to track intermediates and adjust stoichiometry dynamically .

Q. What computational methods predict the compound’s reactivity and pharmacokinetics?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Simulate binding to target proteins (e.g., cytochrome P450) using AutoDock Vina .
  • ADMET prediction : Tools like SwissADME estimate solubility (LogP), bioavailability, and toxicity .

Q. How can data contradictions in crystallographic studies be resolved?

Discrepancies in X-ray data (e.g., twinned crystals or disorder) are addressed via:

  • Twin refinement : SHELXL’s TWIN and BASF commands model twinning ratios .
  • Disorder modeling : Split occupancy refinement for overlapping atoms (e.g., solvent molecules) .
  • Validation tools : Check Rint and Rsigma for data quality; use PLATON to detect missed symmetry .

Q. What experimental designs validate the compound’s mechanism of action in biological systems?

  • Knockout studies : Use CRISPR-Cas9 to silence target genes and observe phenotypic changes .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to enzymes (e.g., kinases) .
  • Metabolic profiling : LC-MS/MS to identify metabolites in hepatocyte incubation studies .

Q. How are stereochemical outcomes controlled during synthesis?

  • Chiral auxiliaries : Use (R)- or (S)-amino alcohols to induce enantioselectivity .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) in transition metal-catalyzed reactions .
  • Crystallization-induced diastereomer resolution : Preferentially crystallize one enantiomer from racemic mixtures .

Data Contradiction Analysis

Q. How to address conflicting biological activity data across studies?

  • Dose-response reevaluation : Test multiple concentrations to rule out false positives/negatives .
  • Strain specificity : Replicate assays on alternative cell lines or microbial strains .
  • Batch variability : Reproduce synthesis with strict QC (NMR purity >95%) to exclude impurity effects .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for Structural Validation

ParameterValue/DescriptionTool/Reference
Rint<0.05 (high-quality data)SHELXL
Twinning ratioRefined via BASF commandOLEX2
Hydrogen-bond geometryO–H⋯N (2.6–3.0 Å, 150–170°)PLATON

Q. Table 2: Synthetic Optimization Workflow

StepActionOutcome
Solvent screeningTest DMF vs. methanolEnhanced cyclization
Catalyst addition5 mol% ZnCl220% yield increase
Microwave conditions100°C, 30 min50% time reduction

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